molecular formula C9H14N4 B1520845 1-(Pyrimidin-2-yl)piperidin-3-amine CAS No. 1146290-25-6

1-(Pyrimidin-2-yl)piperidin-3-amine

Cat. No.: B1520845
CAS No.: 1146290-25-6
M. Wt: 178.23 g/mol
InChI Key: OPGDLXLANFEESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase B (PKB or Akt). This compound interacts with several enzymes and proteins, including PKB, which is a crucial component of intracellular signaling pathways regulating growth and survival . The interaction between this compound and PKB involves ATP-competitive inhibition, leading to the modulation of signaling pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . The inhibition of PKB by this compound results in reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, such as inhibition of PKB, remain significant over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that are rapidly cleared from the body . This metabolic process affects the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound is crucial for its effectiveness in inhibiting PKB and modulating signaling pathways .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to inhibit PKB and affect cellular processes .

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGDLXLANFEESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-25-6
Record name 1-(pyrimidin-2-yl)piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(Pyrimidin-2-yl)piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(Pyrimidin-2-yl)piperidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-(Pyrimidin-2-yl)piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(Pyrimidin-2-yl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.